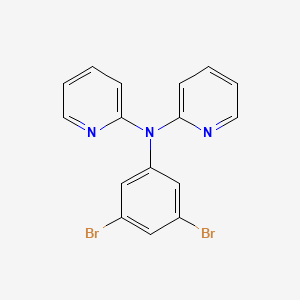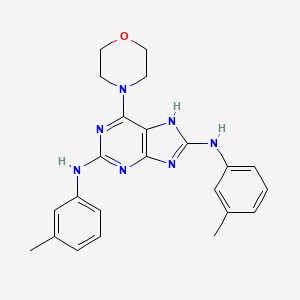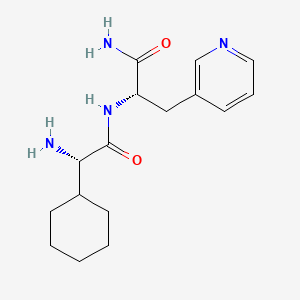![molecular formula C8H11PSe B12518193 Phosphine, [2-(phenylseleno)ethyl]- CAS No. 676346-05-7](/img/structure/B12518193.png)
Phosphine, [2-(phenylseleno)ethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphine, [2-(phenylseleno)ethyl]- is an organophosphorus compound characterized by the presence of a phosphine group attached to a 2-(phenylseleno)ethyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphine, [2-(phenylseleno)ethyl]- typically involves the reaction of a halogenophosphine with an organometallic reagent. One common method is the addition of a phosphine (P–H) to an unsaturated compound, followed by the reduction of phosphine oxides and related compounds . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of phosphine compounds generally involves large-scale reactions using similar synthetic routes as in laboratory settings but optimized for efficiency and yield. The use of advanced catalysts and continuous flow reactors can enhance the production process, making it more cost-effective and scalable.
Análisis De Reacciones Químicas
Types of Reactions
Phosphine, [2-(phenylseleno)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines.
Substitution: The phosphine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as phenylsilane for reduction . Substitution reactions often require specific catalysts and solvents to facilitate the exchange of functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while reduction can regenerate the original phosphine compound.
Aplicaciones Científicas De Investigación
Phosphine, [2-(phenylseleno)ethyl]- has several scientific research applications:
Biology: The compound’s unique properties make it useful in studying biochemical pathways and interactions.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in drug development.
Mecanismo De Acción
The mechanism by which phosphine, [2-(phenylseleno)ethyl]- exerts its effects involves its interaction with molecular targets and pathways. For instance, in catalytic reactions, the phosphine group can coordinate with metal centers, facilitating the formation and breaking of chemical bonds . The specific pathways and targets depend on the context of its application, such as in catalysis or biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to phosphine, [2-(phenylseleno)ethyl]- include:
Ethyldiphenylphosphine: Another organophosphorus compound with similar reactivity.
Triphenylphosphine: Widely used in organic synthesis and catalysis.
Dimethylphenylphosphine: Known for its applications in various chemical reactions.
Uniqueness
Phosphine, [2-(phenylseleno)ethyl]- is unique due to the presence of the phenylseleno group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in specific catalytic and synthetic applications where other phosphines may not be as effective.
Propiedades
Número CAS |
676346-05-7 |
|---|---|
Fórmula molecular |
C8H11PSe |
Peso molecular |
217.12 g/mol |
Nombre IUPAC |
2-phenylselanylethylphosphane |
InChI |
InChI=1S/C8H11PSe/c9-6-7-10-8-4-2-1-3-5-8/h1-5H,6-7,9H2 |
Clave InChI |
BORSUBFJBUQOBQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[Se]CCP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(Methoxyimino)butyl]-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B12518122.png)
![1,1'-[Azulene-1,3-diyldi(ethene-2,1-diyl)]diazulene](/img/structure/B12518135.png)
![2-{[(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)methyl]sulfanyl}-1,3-benzothiazole](/img/structure/B12518137.png)

![Methyl 3-nitro-4-[2-(2-nitrophenoxy)ethoxy]benzoate](/img/structure/B12518149.png)



![Hexanoic acid, 6-[[oxo[(phenylsulfonyl)amino]acetyl]amino]-](/img/structure/B12518176.png)


![Tert-butyl [2-(2-amino-1,3-thiazol-5-yl)ethyl]carbamate](/img/structure/B12518197.png)


